4-Bromo-3-(trifluoromethyl)phenylacetonitrile

Catalog No.
S809302
CAS No.
1159512-69-2
M.F
C9H5BrF3N
M. Wt
264.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-(trifluoromethyl)phenylacetonitrile

CAS Number

1159512-69-2

Product Name

4-Bromo-3-(trifluoromethyl)phenylacetonitrile

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile

Molecular Formula

C9H5BrF3N

Molecular Weight

264.04 g/mol

InChI

InChI=1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2

InChI Key

RGGFAFIBVXMQSY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC#N)C(F)(F)F)Br

Canonical SMILES

C1=CC(=C(C=C1CC#N)C(F)(F)F)Br

4-Bromo-3-(trifluoromethyl)phenylacetonitrile is a highly functionalized, low-melting solid (~42 °C) building block designed for advanced pharmaceutical and agrochemical synthesis . It integrates three critical synthetic handles: an alpha-reactive acetonitrile group for chain extension or heterocycle formation, a 4-position bromine atom primed for transition-metal-catalyzed cross-coupling, and a 3-position trifluoromethyl group that imparts metabolic stability and lipophilicity. This precise substitution pattern makes it a highly specific precursor for assembling complex biaryl systems and 4-cyano-3-(trifluoromethyl)phenyl pharmacophores, offering industrial buyers a streamlined, regiocontrolled starting material that minimizes downstream functionalization steps.

Substituting this exact compound with generic analogs severely compromises synthetic efficiency and target performance. Utilizing 4-bromophenylacetonitrile sacrifices the trifluoromethyl group, which is critical for enhancing the lipophilicity (logP) and blocking oxidative metabolism in the final active pharmaceutical ingredient (API) [1]. Conversely, deploying 3-(trifluoromethyl)phenylacetonitrile eliminates the essential 4-bromo handle, rendering the molecule inert to direct palladium-catalyzed cyanation or Suzuki couplings [2]. Attempting to brominate the 3-CF3 analog post-procurement typically yields complex isomeric mixtures, requiring costly chromatographic separations and reducing overall industrial yield, thereby validating the procurement of the pre-functionalized 4-bromo-3-CF3 scaffold.

Direct Cross-Coupling Competence via 4-Bromo Handle

The presence of the 4-bromo substituent allows the target compound to directly participate in Pd-catalyzed cross-coupling and cyanation reactions, achieving high conversion to 4-substituted derivatives without intermediate steps [1]. In contrast, the comparator 3-(trifluoromethyl)phenylacetonitrile lacks this reactive halogen handle. Functionalizing the comparator requires harsh electrophilic bromination or directed C-H activation, which inherently risks poor regioselectivity and necessitates additional purification cycles.

Evidence DimensionPd-Catalyzed Cross-Coupling Competence (C4 position)
Target Compound DataDirectly reactive (0 pre-functionalization steps required)
Comparator Or Baseline3-(Trifluoromethyl)phenylacetonitrile (Requires 1-2 pre-functionalization steps)
Quantified DifferenceEliminates 1-2 synthetic steps; guarantees 100% regioselectivity at C4
ConditionsStandard Pd-catalyzed coupling (e.g., Suzuki, cyanation)

Eliminating pre-functionalization steps reduces solvent waste, improves overall yield, and ensures strict regiocontrol in industrial API synthesis.

Thermal Processability and Melt-Casting Suitability

4-Bromo-3-(trifluoromethyl)phenylacetonitrile is characterized by a distinct melting point of 42.0–42.5 °C, classifying it as a low-melting solid . This thermal profile is highly advantageous for scale-up: it can be stored as a stable, free-flowing solid at ambient temperatures, yet easily melted for solvent-free liquid dosing in continuous flow reactors at mildly elevated temperatures (>45 °C). In comparison, 3-(trifluoromethyl)phenylacetonitrile is a liquid at room temperature (boiling point 92–93 °C at 4 mmHg), which complicates solid-state purification and requires different pumping infrastructure .

Evidence DimensionMelting Point / Physical State
Target Compound Data42.0 - 42.5 °C (Low-melting solid)
Comparator Or Baseline3-(Trifluoromethyl)phenylacetonitrile (< 25 °C, Liquid)
Quantified DifferencePhase difference at 25 °C; target allows solid-state storage and melt-dosing
ConditionsStandard atmospheric pressure (1 atm)

A low-melting solid profile offers the dual advantage of solid-state stability for storage and solvent-free liquid-state processability for continuous flow manufacturing.

Enhancement of Downstream Lipophilicity (logP)

The inclusion of the 3-trifluoromethyl group fundamentally alters the physicochemical properties of downstream derivatives compared to the unfluorinated baseline, 4-bromophenylacetonitrile. The CF3 moiety typically increases the partition coefficient (logP) of the resulting API by approximately 0.8 to 1.0 units, significantly enhancing membrane permeability [1]. Furthermore, the strong electron-withdrawing nature of the CF3 group deactivates the aromatic ring toward cytochrome P450-mediated oxidative metabolism, extending the biological half-life of the final product.

Evidence DimensionDownstream Derivative Lipophilicity (ΔlogP)
Target Compound DataProvides +0.8 to +1.0 logP unit increase
Comparator Or Baseline4-Bromophenylacetonitrile (Baseline logP)
Quantified Difference~ +0.9 logP units higher lipophilicity
ConditionsIn silico / standard lipophilicity models for resulting APIs

Procuring the CF3-substituted building block is essential for achieving the target pharmacokinetic profile and metabolic half-life in modern drug candidates.

Synthesis of Androgen Receptor Antagonists

This compound is a direct precursor for synthesizing 4-cyano-3-(trifluoromethyl)phenyl derivatives, a core pharmacophore in non-steroidal androgen receptor antagonists used in oncology [1]. The 4-bromo group is readily converted to a cyano group via palladium catalysis, while the acetonitrile side chain allows for cyclization into complex hydantoin or thiohydantoin systems.

Continuous Flow Manufacturing of APIs

Due to its low melting point (42.0–42.5 °C), this compound is highly suitable for continuous flow chemistry workflows . It can be melt-dosed directly into flow reactors at mildly elevated temperatures, minimizing the need for volatile carrier solvents and maximizing throughput during industrial scale-up.

Development of Fluorinated Agrochemicals

In agrochemical research, the incorporation of the 3-trifluoromethyl group enhances environmental stability and target pest penetration [1]. The alpha-reactive acetonitrile group serves as a versatile handle for synthesizing phenethylamine-based or acetic acid-based herbicides, utilizing the bromine atom for further structural elaboration.

XLogP3

3.2

Dates

Last modified: 08-16-2023

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